molecular formula C8H10N2O2 B13174282 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid

4-Methyl-6-(methylamino)pyridine-3-carboxylic acid

Cat. No.: B13174282
M. Wt: 166.18 g/mol
InChI Key: OKWOWAWOSDFEMO-UHFFFAOYSA-N
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Description

4-Methyl-6-(methylamino)pyridine-3-carboxylic acid is an organic compound with a pyridine ring substituted with a methyl group at the 4-position, a methylamino group at the 6-position, and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the pyridine ring followed by selective substitution reactions to introduce the methyl, methylamino, and carboxylic acid groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar routes but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the methyl group to a carboxylic acid or aldehyde.

    Reduction: Reduction of the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as halides (e.g., bromine) and bases (e.g., sodium hydroxide).

Major Products:

  • Oxidation products include carboxylic acids and aldehydes.
  • Reduction products include alcohols.
  • Substitution products vary depending on the substituent introduced.

Scientific Research Applications

4-Methyl-6-(methylamino)pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

    4-Methylpyridine: Lacks the methylamino and carboxylic acid groups, making it less versatile in chemical reactions.

    6-Methylaminopyridine: Lacks the carboxylic acid group, limiting its applications in certain synthetic routes.

    3-Carboxypyridine: Lacks the methyl and methylamino groups, affecting its reactivity and biological activity.

Uniqueness: 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid is unique due to the presence of all three functional groups, which confer distinct chemical reactivity and biological properties. This combination allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

4-methyl-6-(methylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C8H10N2O2/c1-5-3-7(9-2)10-4-6(5)8(11)12/h3-4H,1-2H3,(H,9,10)(H,11,12)

InChI Key

OKWOWAWOSDFEMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)O)NC

Origin of Product

United States

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